Hypericin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

- Field: Oncology

- Application: Hypericin has been extensively studied for its application in photodynamic therapy . It is able to generate the superoxide anion and a high quantum yield of singlet oxygen that are considered to be primarily responsible for its biological effects . The prooxidant photodynamic properties of hypericin have been exploited for the photodynamic therapy of cancer (PDT), as hypericin, in combination with light, very effectively induces apoptosis and/or necrosis of cancer cells .

- Method: Photodynamic therapy (PDT) involves the administration of a tumor-localizing nontoxic drug known as photosensitizer, systemically, locally, or topically .

- Results: Many different types of cancers including leukemia, glioblastoma, and childhood rhabdomyosarcoma have been treated with hypericin-PDT, and in vitro results were promising in many of the cases .

- Field: Microbiology

- Application: Research has shown that hypericin exhibits antimicrobial activity against a wide range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant strains .

Photodynamic Therapy (PDT) for Cancer Treatment

Antimicrobial Activity

Antidepressant Activity

- Field: Dermatology

- Application: Hypericin’s photodynamic nature makes it an effective natural photosensitizer, extending its use in investigating skin disorders .

- Field: Virology

- Application: Hypericin demonstrates antiviral properties, including against human immunodeficiency and hepatitis C virus .

Investigating Skin Disorders

Antiviral Activity

Cytostatic Activities

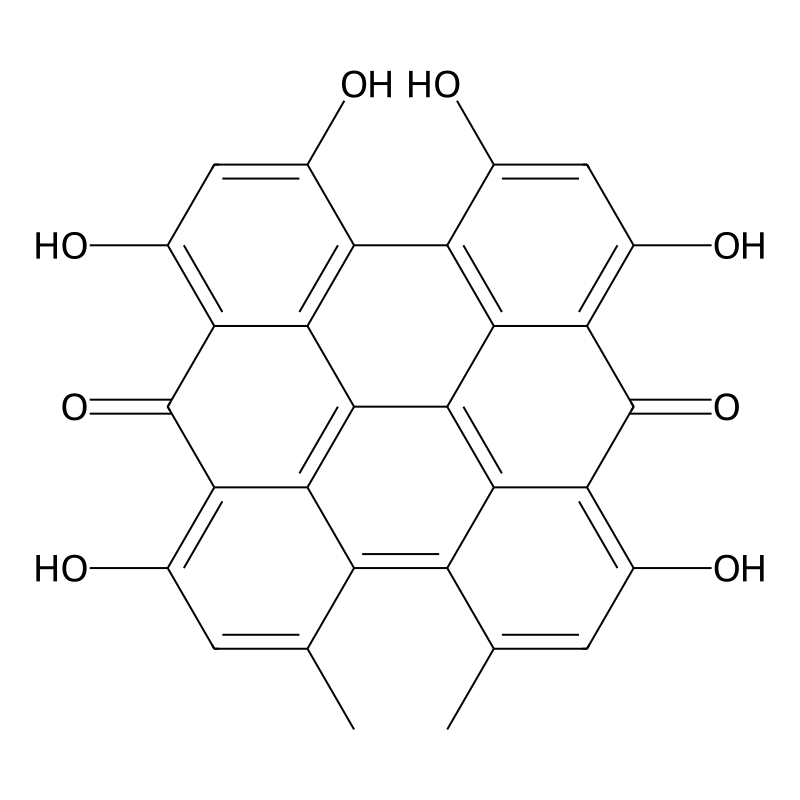

Hypericin is a naturally occurring compound classified as a naphthodianthrone, primarily found in the plant Hypericum perforatum, commonly known as St. John's Wort. It is one of the principal active constituents of this herb, alongside hyperforin. Hypericin is notable for its large chromophore system, which contributes to its photosensitivity and potential therapeutic effects. It has been traditionally associated with treatments for depression and anxiety, although its pharmacological mechanisms are complex and not fully understood .

- Antidepressant activity: Hypericin may interact with neurotransmitters like serotonin, norepinephrine, and dopamine, influencing mood regulation.

- Antimicrobial activity: In the presence of light, hypericin can generate ROS that damage bacterial and viral membranes [].

- Anticancer activity: The photodynamic properties of hypericin might be exploited to target and destroy cancer cells via PDT [].

The biosynthesis of hypericin follows a polyketide pathway, where an octaketide chain condenses to form emodin anthrone, which subsequently undergoes cyclizations and oxidations to yield hypericin and its protoforms. These reactions are sensitive to light and catalyzed by specific enzymes such as Hyp-1 .

Hypericin exhibits a range of biological activities, including:

- Antiviral and Antibacterial Properties: It has demonstrated effectiveness against various pathogens, attributed to its ability to generate reactive oxygen species that can damage microbial cells .

- Antidepressant Effects: While initially thought to inhibit monoamine oxidase enzymes, recent studies suggest that hypericin's antidepressant activity may be due to the inhibition of neurotransmitter reuptake rather than direct enzyme inhibition .

- Photosensitivity: Hypericin can cause phototoxic reactions in humans and animals, leading to skin irritation when exposed to sunlight after ingestion .

The synthesis of hypericin can be achieved through both natural extraction from Hypericum perforatum and synthetic approaches:

- Natural Extraction: Hypericin is typically extracted from the aerial parts of St. John's Wort using solvents like ethanol or methanol.

- Synthetic Methods: Various synthetic pathways have been explored, including the use of polyketide synthases or chemical synthesis techniques that mimic the natural biosynthetic route .

Hypericin has several applications in different fields:

- Pharmaceuticals: Used in formulations for treating depression and anxiety disorders.

- Photodynamic Therapy: Due to its ability to generate reactive oxygen species upon light activation, hypericin is being researched for use in cancer treatment through photodynamic therapy .

- Indicator for Cancerous Tissues: Its preferential accumulation in cancerous tissues makes it useful as a diagnostic marker .

Research on hypericin's interactions with other compounds has highlighted its complex behavior:

- Neurotransmitter Interactions: Studies indicate that hypericin may affect neurotransmitter levels by inhibiting reuptake mechanisms rather than directly inhibiting enzymes like monoamine oxidase .

- Phototoxicity Mechanisms: Investigations into how hypericin interacts with cellular components under light exposure reveal pathways leading to oxidative stress and cell death, particularly in keratinocytes and melanocytes .

Several compounds share structural or functional similarities with hypericin. Here are some notable examples:

Hypericin's unique combination of properties—its significant photosensitivity, diverse biological activity, and specific biosynthetic pathways—distinguishes it from these similar compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (81.25%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (12.5%): Harmful if swallowed [Warning Acute toxicity, oral];

H317 (87.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Jiang B, Wang J, Ni Y, Chen F. Necrosis avidity: a newly discovered feature of hypericin and its preclinical applications in necrosis imaging. Theranostics. 2013 Aug 10;3(9):667-76. doi: 10.7150/thno.6650. eCollection 2013. Review. PubMed PMID: 24052807; PubMed Central PMCID: PMC3776218.

3: Krammer B, Verwanger T. Molecular response to hypericin-induced photodamage. Curr Med Chem. 2012;19(6):793-8. Review. PubMed PMID: 22214453.

4: Olivo M, Fu CY, Raghavan V, Lau WK. New frontier in hypericin-mediated diagnosis of cancer with current optical technologies. Ann Biomed Eng. 2012 Feb;40(2):460-73. doi: 10.1007/s10439-011-0462-7. Epub 2011 Nov 29. Review. PubMed PMID: 22124793; PubMed Central PMCID: PMC3281199.

5: Chopra A. (64)Cu-Labeled bis-1,4,7,10-tetraazacyclododecane-N,N',N,N'-tetraacetic acid conjugated hypericin. 2011 May 03 [updated 2011 May 26]. Molecular Imaging and Contrast Agent Database (MICAD) [Internet]. Bethesda (MD): National Center for Biotechnology Information (US); 2004-2013. Available from http://www.ncbi.nlm.nih.gov/books/NBK55564/ PubMed PMID: 21656982.

6: Theodossiou TA, Hothersall JS, De Witte PA, Pantos A, Agostinis P. The multifaceted photocytotoxic profile of hypericin. Mol Pharm. 2009 Nov-Dec;6(6):1775-89. doi: 10.1021/mp900166q. Review. PubMed PMID: 19739671.

7: Olivo M, Du HY, Bay BH. Hypericin lights up the way for the potential treatment of nasopharyngeal cancer by photodynamic therapy. Curr Clin Pharmacol. 2006 Sep;1(3):217-22. Review. PubMed PMID: 18666746.

8: Saw CL, Heng PW, Olivo M. Potentiation of the photodynamic action of hypericin. J Environ Pathol Toxicol Oncol. 2008;27(1):23-33. Review. PubMed PMID: 18551893.

9: Lobban CS, Hallam SJ, Mukherjee P, Petrich JW. Photophysics and multifunctionality of hypericin-like pigments in heterotrich ciliates: a phylogenetic perspective. Photochem Photobiol. 2007 Sep-Oct;83(5):1074-94. Review. PubMed PMID: 17880503.

10: Vacek J, Klejdus B, Kubán V. [Hypericin and hyperforin: bioactive components of St. John's Wort (Hypericum perforatum). Their isolation, analysis and study of physiological effect]. Ceska Slov Farm. 2007 Apr;56(2):62-6. Review. Czech. PubMed PMID: 17619301.

11: Putnik K, Stadler P, Schäfer C, Koelbl O. Enhanced radiation sensitivity and radiation recall dermatitis (RRD) after hypericin therapy -- case report and review of literature. Radiat Oncol. 2006 Sep 1;1:32. Review. PubMed PMID: 16948841; PubMed Central PMCID: PMC1564402.

12: Kiesslich T, Krammer B, Plaetzer K. Cellular mechanisms and prospective applications of hypericin in photodynamic therapy. Curr Med Chem. 2006;13(18):2189-204. Review. PubMed PMID: 16918348.

13: Saw CL, Olivo M, Soo KC, Heng PW. Delivery of hypericin for photodynamic applications. Cancer Lett. 2006 Sep 8;241(1):23-30. Epub 2005 Nov 21. Review. PubMed PMID: 16303248.

14: Kubin A, Wierrani F, Burner U, Alth G, Grünberger W. Hypericin--the facts about a controversial agent. Curr Pharm Des. 2005;11(2):233-53. Review. PubMed PMID: 15638760.

15: Kamuhabwa A, Agostinis P, Ahmed B, Landuyt W, van Cleynenbreugel B, van Poppel H, de Witte P. Hypericin as a potential phototherapeutic agent in superficial transitional cell carcinoma of the bladder. Photochem Photobiol Sci. 2004 Aug;3(8):772-80. Epub 2004 Apr 2. Review. PubMed PMID: 15295634.

16: Miskovsky P. Hypericin--a new antiviral and antitumor photosensitizer: mechanism of action and interaction with biological macromolecules. Curr Drug Targets. 2002 Feb;3(1):55-84. Review. PubMed PMID: 11899265.

17: Agostinis P, Vantieghem A, Merlevede W, de Witte PA. Hypericin in cancer treatment: more light on the way. Int J Biochem Cell Biol. 2002 Mar;34(3):221-41. Review. PubMed PMID: 11849990.

18: Agostinis P, Assefa Z, Vantieghem A, Vandenheede JR, Merlevede W, De Witte P. Apoptotic and anti-apoptotic signaling pathways induced by photodynamic therapy with hypericin. Adv Enzyme Regul. 2000;40:157-82. Review. PubMed PMID: 10828351.

19: Lavie G, Mazur Y, Lavie D, Meruelo D. The chemical and biological properties of hypericin--a compound with a broad spectrum of biological activities. Med Res Rev. 1995 Mar;15(2):111-9. Review. Erratum in: Med Res Rev 1995 May;15(3):259. PubMed PMID: 7739292.

20: Durán N, Song PS. Hypericin and its photodynamic action. Photochem Photobiol. 1986 Jun;43(6):677-80. Review. PubMed PMID: 3529141.